molecular formula C10H11BrO2 B13553304 1-(2-Bromo-5-methoxyphenyl)propan-2-one

1-(2-Bromo-5-methoxyphenyl)propan-2-one

Cat. No.: B13553304
M. Wt: 243.10 g/mol
InChI Key: UKGKUAMICNDRMM-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11BrO2. It is a brominated derivative of methoxyphenylpropanone and is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-5-methoxyphenyl)propan-2-one typically involves the bromination of 1-(2-methoxyphenyl)propan-2-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted phenylpropanones.

    Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Formation of methoxyphenylpropanol.

Scientific Research Applications

1-(2-Bromo-5-methoxyphenyl)propan-2-one is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-methoxyphenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the carbonyl group can undergo nucleophilic addition reactions. These interactions lead to the formation of various products depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)propan-2-one: Similar structure but lacks the bromine atom.

    2-Bromo-1-(4-methoxyphenyl)propan-1-one: A positional isomer with the bromine atom at a different position.

    1-(2-Methoxyphenyl)propan-2-one: The parent compound without the bromine substitution.

Uniqueness

1-(2-Bromo-5-methoxyphenyl)propan-2-one is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and properties. The bromine atom enhances its electrophilic nature, making it suitable for various substitution reactions, while the methoxy group provides stability and electron-donating effects .

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

1-(2-bromo-5-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H11BrO2/c1-7(12)5-8-6-9(13-2)3-4-10(8)11/h3-4,6H,5H2,1-2H3

InChI Key

UKGKUAMICNDRMM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)OC)Br

Origin of Product

United States

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